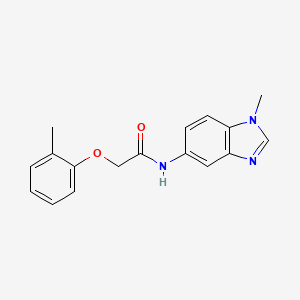![molecular formula C19H16Cl2N2O3 B5420929 (E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B5420929.png)
(E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furyl Ring: The furyl ring is synthesized through a series of reactions involving furan derivatives.
Attachment of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized using appropriate pyrazole precursors.
Coupling Reactions: The final step involves coupling the furyl and pyrazole rings through a propenone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
(E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
相似化合物的比较
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid: A compound that acts as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(E)-3-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-CHLORO-1-METHYL-1H-PYRAZOL
属性
IUPAC Name |
(E)-3-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-1-(4-chloro-1-methylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-12-15(20)4-3-5-18(12)25-11-14-7-6-13(26-14)8-9-17(24)19-16(21)10-23(2)22-19/h3-10H,11H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIHGSKUNLHBNW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)C=CC(=O)C3=NN(C=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)/C=C/C(=O)C3=NN(C=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5420854.png)
![3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5420858.png)
![N-[2-(1,3-Benzothiazol-2-ylsulfanyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5420861.png)

![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-chlorophenyl)acetamide](/img/structure/B5420880.png)
![ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate](/img/structure/B5420885.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5420897.png)
![methyl (4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B5420904.png)

![N-(5-CHLORO-2-METHOXYPHENYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5420911.png)
![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-phenyl-2-pyrimidinamine](/img/structure/B5420914.png)
![{1-quinolin-2-yl-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5420915.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5420918.png)
![N-[2-(ethylthio)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420924.png)
